molecular formula C14H9F3N2 B1414985 2-{[2-(Trifluoromethyl)phenyl]amino}benzonitrile CAS No. 1041551-15-8

2-{[2-(Trifluoromethyl)phenyl]amino}benzonitrile

Cat. No.: B1414985
CAS No.: 1041551-15-8
M. Wt: 262.23 g/mol
InChI Key: PLTGOGVICYNUQA-UHFFFAOYSA-N
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Description

2-{[2-(Trifluoromethyl)phenyl]amino}benzonitrile is a benzonitrile derivative featuring a phenylamino substituent at the 2-position of the benzonitrile core, with a trifluoromethyl (-CF₃) group at the 2-position of the phenyl ring.

Properties

IUPAC Name

2-[2-(trifluoromethyl)anilino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2/c15-14(16,17)11-6-2-4-8-13(11)19-12-7-3-1-5-10(12)9-18/h1-8,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTGOGVICYNUQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Trifluoromethyl)phenyl]amino}benzonitrile typically involves the following steps:

    Nitration and Reduction: The starting material, 2-(trifluoromethyl)aniline, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Coupling Reaction: The amine is then coupled with 2-cyanobenzoyl chloride under basic conditions to form the desired product.

The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and bases like triethylamine or sodium hydroxide to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Trifluoromethyl)phenyl]amino}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the nitrile group or other functional groups present in the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the aromatic rings.

Scientific Research Applications

2-{[2-(Trifluoromethyl)phenyl]amino}benzonitrile has several scientific research applications:

    Pharmaceuticals: The compound is used as an intermediate in the synthesis of various drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique chemical structure makes it useful in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: The compound is employed in studies investigating the effects of trifluoromethyl groups on biological activity and molecular interactions.

Mechanism of Action

The mechanism of action of 2-{[2-(Trifluoromethyl)phenyl]amino}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-(4-Aminophenoxy)-6-trifluoromethylbenzonitrile (3B)
  • Structure: Benzonitrile core with a 4-aminophenoxy group at position 2 and a -CF₃ group at position 4.
  • Key Differences: The oxygen atom in the phenoxy linker increases polarity compared to the phenylamino group in the target compound. The -CF₃ group at position 6 (vs. 2 in the target) alters steric hindrance and electronic effects.
  • Synthesis : Higher yield (82%) via nucleophilic aromatic substitution, indicating better synthetic feasibility than the target compound .
2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile
  • Structure: Benzonitrile with a 2-chlorophenyl-substituted ethylamino group.
  • Lower molecular weight (256.73 vs. ~278.2 for the target compound) impacts solubility and bioavailability .
4-[2,5-Dihydroxy-2-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile
  • Structure : Benzonitrile with a hydroxylated pyrrolidine substituent and dual -CF₃ groups.
  • Key Differences: Additional hydroxyl groups enhance hydrophilicity, contrasting with the hydrophobic phenylamino group in the target compound. Structural complexity leads to metabolic differences, as seen in revised metabolite identification studies .

Physicochemical and Pharmacological Properties

Compound Molecular Weight LogP* Solubility (mg/mL) Key Functional Groups Biological Activity
2-{[2-(Trifluoromethyl)phenyl]amino}benzonitrile ~278.2 ~3.5 <0.1 (DMSO) Phenylamino, -CF₃, benzonitrile Kinase inhibition (hypothetical)
2-(4-Aminophenoxy)-6-trifluoromethylbenzonitrile (3B) 279.0 ~2.8 0.3 (DMSO) Phenoxy, -CF₃, benzonitrile Peripheral receptor modulation
2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile 256.73 ~3.0 0.5 (DMSO) Chlorophenyl, ethylamino Unreported
4-[...]benzonitrile (Metabolite) ~389.3 ~1.2 >1.0 (aqueous) Hydroxyl, pyrrolidine Androgen receptor interaction

*Predicted using fragment-based methods.

Key Takeaways

Substituent Position : The 2-position of -CF₃ in the target compound increases steric hindrance compared to 6-position analogs, affecting receptor binding .

Electronic Effects : Replacement of -CF₃ with chlorine or hydroxyl groups alters logP and solubility, guiding lead optimization .

Commercial Viability : Discontinuation of the target compound underscores the need for analogs like 3B or 14c, which balance synthetic feasibility and bioactivity .

Biological Activity

2-{[2-(Trifluoromethyl)phenyl]amino}benzonitrile, a compound with potential pharmaceutical applications, has garnered attention due to its biological activity, particularly in cancer research and kinase inhibition. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further linked to an amino group and a benzonitrile moiety. This structure is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits notable inhibitory effects on several kinases involved in cancer progression, particularly Bcr-Abl, BTK, and FLT3-ITD. These kinases are critical in various signaling pathways that promote cell proliferation and survival.

Inhibitory Activity

  • Bcr-Abl : The compound demonstrated an IC50 value of 70 nM, indicating potent inhibitory action against this tyrosine kinase associated with chronic myeloid leukemia (CML) .
  • BTK : It also showed significant inhibition with an IC50 of 0.41 µM, suggesting its potential in treating B-cell malignancies .
  • FLT3-ITD : The compound inhibited FLT3-ITD with an IC50 of 0.38 µM, which is particularly relevant for acute myeloid leukemia (AML) treatment .

Case Studies

  • In Vitro Studies : In laboratory settings, this compound was tested on various leukemia cell lines (K562, CEM, Ramos). Results indicated cytotoxic effects with IC50 values ranging from 1.24 to 7.62 µM, demonstrating its effectiveness in reducing cell viability .
  • Molecular Docking Studies : Docking analyses revealed that the compound binds effectively to the ATP binding sites of the targeted kinases, stabilizing the inhibitor-kinase complexes through hydrogen bonds and hydrophobic interactions .

Pharmacokinetic Profile

The pharmacokinetic properties of related compounds suggest favorable absorption and distribution characteristics. For instance, derivatives with similar structures have shown good bioavailability and acceptable toxicity profiles in animal models .

Comparative Analysis

A comparative analysis of various benzonitrile derivatives highlights the unique position of this compound in terms of its specific inhibitory activities against multiple kinases:

CompoundTarget KinaseIC50 (µM)
This compoundBcr-Abl0.070
This compoundBTK0.41
This compoundFLT3-ITD0.38

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[2-(Trifluoromethyl)phenyl]amino}benzonitrile
Reactant of Route 2
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2-{[2-(Trifluoromethyl)phenyl]amino}benzonitrile

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